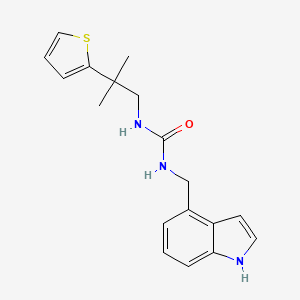
1-(1H-indol-4-ylmethyl)-3-(2-methyl-2-thiophen-2-ylpropyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-indol-4-ylmethyl)-3-(2-methyl-2-thiophen-2-ylpropyl)urea, also known as ITU, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in the field of medicine. ITU is a urea derivative that exhibits a unique combination of pharmacological properties, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The exact mechanism of action of 1-(1H-indol-4-ylmethyl)-3-(2-methyl-2-thiophen-2-ylpropyl)urea is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways in the body. For example, 1-(1H-indol-4-ylmethyl)-3-(2-methyl-2-thiophen-2-ylpropyl)urea has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which play a crucial role in the development of inflammatory diseases.
Biochemical and Physiological Effects:
1-(1H-indol-4-ylmethyl)-3-(2-methyl-2-thiophen-2-ylpropyl)urea has been found to exert a wide range of biochemical and physiological effects in the body. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, cyclooxygenase-2 (COX-2), and lipoxygenase (LOX). In addition, 1-(1H-indol-4-ylmethyl)-3-(2-methyl-2-thiophen-2-ylpropyl)urea has been found to modulate the expression of various genes involved in the regulation of inflammation, apoptosis, and cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
1-(1H-indol-4-ylmethyl)-3-(2-methyl-2-thiophen-2-ylpropyl)urea has several advantages as a research tool. It is relatively easy to synthesize and purify, and its pharmacological properties make it a versatile compound for studying various diseases. However, there are also some limitations associated with the use of 1-(1H-indol-4-ylmethyl)-3-(2-methyl-2-thiophen-2-ylpropyl)urea in lab experiments. For example, its potency and selectivity may vary depending on the cell type and experimental conditions used.
Orientations Futures
There are several potential future directions for the research on 1-(1H-indol-4-ylmethyl)-3-(2-methyl-2-thiophen-2-ylpropyl)urea. One area of interest is the development of 1-(1H-indol-4-ylmethyl)-3-(2-methyl-2-thiophen-2-ylpropyl)urea-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Another area of interest is the investigation of 1-(1H-indol-4-ylmethyl)-3-(2-methyl-2-thiophen-2-ylpropyl)urea's potential as a therapeutic agent for Alzheimer's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-(1H-indol-4-ylmethyl)-3-(2-methyl-2-thiophen-2-ylpropyl)urea and to optimize its pharmacological properties for clinical use.
Méthodes De Synthèse
The synthesis of 1-(1H-indol-4-ylmethyl)-3-(2-methyl-2-thiophen-2-ylpropyl)urea involves the condensation of 1-(1H-indol-4-ylmethyl)-3-chloro-2-propanol with 2-methyl-2-thiophen-2-ylpropylamine, followed by the reaction with urea. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
1-(1H-indol-4-ylmethyl)-3-(2-methyl-2-thiophen-2-ylpropyl)urea has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, analgesic, and antitumor activities. In addition, 1-(1H-indol-4-ylmethyl)-3-(2-methyl-2-thiophen-2-ylpropyl)urea has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease.
Propriétés
IUPAC Name |
1-(1H-indol-4-ylmethyl)-3-(2-methyl-2-thiophen-2-ylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c1-18(2,16-7-4-10-23-16)12-21-17(22)20-11-13-5-3-6-15-14(13)8-9-19-15/h3-10,19H,11-12H2,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMRGKKXJSTDMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)NCC1=C2C=CNC2=CC=C1)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-indol-4-ylmethyl)-3-(2-methyl-2-thiophen-2-ylpropyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[2-(3-chloro-4-fluorophenoxy)phenyl]methyl]-4-(4-hydroxypiperidin-1-yl)-N-methyl-4-oxobutanamide](/img/structure/B7432299.png)
![tert-butyl 3-[[(2S)-2,3-dimethoxy-3-oxopropyl]carbamoyl]-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B7432312.png)
![17-(4-Fluorophenyl)-3,5,13-triazatetracyclo[10.7.0.02,7.014,19]nonadeca-1(12),2,4,6,14(19),15,17-heptaen-4-amine](/img/structure/B7432320.png)
![17-(1-Methylpyrazol-4-yl)-3,5,13-triazatetracyclo[10.7.0.02,7.014,19]nonadeca-1(12),2,4,6,14(19),15,17-heptaen-4-amine](/img/structure/B7432325.png)
![1-[[5-(4-Chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methyl]-3-(2-hydroxy-3-phenylbutyl)urea](/img/structure/B7432333.png)
![N-[[4-[(3-phenyl-2-pyridin-2-ylpropyl)carbamoylamino]phenyl]methyl]acetamide](/img/structure/B7432341.png)
![Tert-butyl 3-[2-[(2-amino-2-oxoethyl)-propan-2-ylamino]-2-oxoethyl]-3-hydroxypiperidine-1-carboxylate](/img/structure/B7432354.png)
![ethyl 4-(1H-imidazo[4,5-b]pyridine-6-carbonylamino)-1H-pyrazole-5-carboxylate](/img/structure/B7432367.png)
![N-[4-[benzyl(methyl)amino]phenyl]-5-(1-methyltriazol-4-yl)-1,2-oxazole-3-carboxamide](/img/structure/B7432377.png)
![Methyl 2-[2-[[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]methylcarbamoyl]phenyl]benzoate](/img/structure/B7432378.png)

![2-[[2-(3,4-dihydroxyphenyl)acetyl]amino]-N-methyl-2-phenylacetamide](/img/structure/B7432393.png)
![1-[1-(2-Oxo-1,3-oxazolidine-4-carbonyl)piperidin-4-yl]triazole-4-carboxamide](/img/structure/B7432398.png)
![N-[2-(5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)ethyl]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B7432402.png)